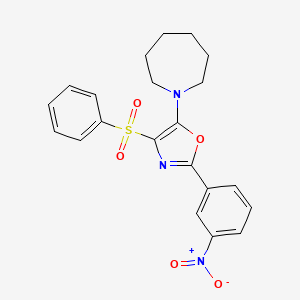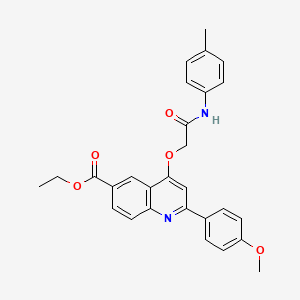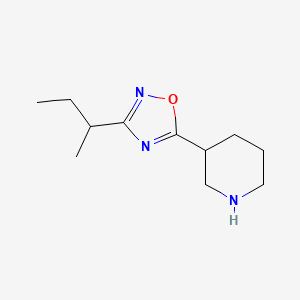![molecular formula C19H18ClN3OS B2811867 1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887891-43-2](/img/structure/B2811867.png)
1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a synthetic compound that has been widely studied due to its potential therapeutic applications. The compound belongs to the class of thiourea derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Mosquito Larvicidal Activity : The synthesis of complex quinoline derivatives, including thiourea compounds, has been explored for their potent antimicrobial and mosquito larvicidal activities. These studies highlight the compounds' effectiveness against various bacterial and fungal strains, as well as their potential in controlling mosquito populations by targeting the larvae stage of Culex quinquefasciatus, a vector for many tropical diseases (Rajanarendar et al., 2010).
Corrosion Inhibition : Research into quinoxalines, a related chemical structure, has demonstrated their utility as corrosion inhibitors for metals in acidic environments. This underscores the relevance of such compounds in protecting materials from corrosion, with a particular focus on the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Antimicrobial Agents Synthesis : The development of novel pyrazolo[3,4-d]pyrimidine derivatives, which include thiourea functionalities, has been shown to yield compounds with significant antimicrobial properties. This reflects the ongoing interest in leveraging the unique chemical properties of thiourea derivatives to combat microbial resistance (Holla et al., 2006).
Chemosensing and Antioxidant Studies : Acylthiourea derivatives, incorporating quinoline structures, have been synthesized and characterized for their potential in chemosensing applications, particularly in detecting metal ions such as indium (III). These compounds have also been evaluated for their antioxidant properties, showcasing their versatility in various biochemical applications (Kalaiyarasi et al., 2019).
Anticancer Activity Exploration : The exploration of 4-hydroxyquinoline derivatives for their potential anticancer activities has been a significant area of research. Modifications of the quinoline structure, including incorporation of thiourea, aim to enhance cytotoxic effects against various cancer cell lines, highlighting the compound's relevance in developing new therapeutic agents (Regal et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-2-3-13-11-14(18(24)23-17(13)10-12)8-9-21-19(25)22-16-6-4-15(20)5-7-16/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDDVOKURPKXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2811785.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2811797.png)
![N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2811799.png)


![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)

![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)